AP102

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

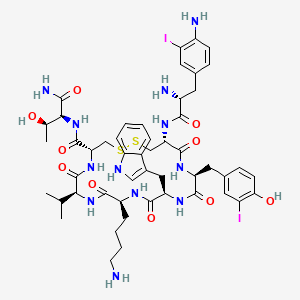

AP-102は、ソマトスタチン受容体サブタイプ2およびサブタイプ5に特異的な二重ソマトスタチンアナログです。これは、合成ヨウ素化アミノ酸を含むジスルフィド架橋オクタペプチドです。 AP-102は、ソマトスタチン受容体サブタイプ2およびソマトスタチン受容体サブタイプ5にサブナノモル親和性で結合するため、アクロメガリーおよび神経内分泌腫瘍の研究において強力な化合物です .

準備方法

合成経路および反応条件

AP-102は、一連のペプチドカップリング反応によって合成されます。このプロセスには、合成ヨウ素化アミノ酸をペプチド鎖に組み込むことが含まれます。ジスルフィド架橋は、システイン残基間に形成され、オクタペプチド構造を安定化します。 反応条件は通常、N,N'-ジイソプロピルカルボジイミドおよびヒドロキシベンゾトリアゾールなどのペプチドカップリング試薬を、ジメチルホルムアミドなどの有機溶媒中で使用することを伴います .

工業生産方法

AP-102の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高収率と高純度のために最適化されており、多くの場合、自動化されたペプチド合成装置と、高速液体クロマトグラフィーなどの大規模な精製技術が含まれています。 最終製品は凍結乾燥され、研究用途に適した安定した粉末形態が得られます .

化学反応の分析

反応の種類

AP-102は、以下を含むさまざまな化学反応を起こします。

酸化: AP-102のジスルフィド架橋は、酸化されてスルホキシドまたはスルホンを形成する可能性があります。

還元: ジスルフィド架橋は、ジチオスレイトールなどの還元剤を使用して、遊離チオール基に還元できます。

一般的な試薬と条件

酸化: 過酸化水素またはm-クロロ過安息香酸。

還元: ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィン。

生成される主な生成物

酸化: スルホキシドおよびスルホン。

還元: 遊離チオール含有ペプチド。

置換: アジド誘導体またはその他の置換ペプチド.

科学的研究の応用

AP-102は、広範囲の科学研究に適用されています。

化学: ペプチド合成および修飾を研究するためのモデル化合物として使用されます。

生物学: 前脳下垂体細胞からの成長ホルモン放出およびプロラクチン放出の阻害における役割について調査されています。

医学: ソマトスタチン受容体サブタイプ2およびサブタイプ5に対する高い親和性により、アクロメガリーおよび神経内分泌腫瘍の治療の可能性が探求されています。

作用機序

AP-102は、ソマトスタチン受容体サブタイプ2およびサブタイプ5に高親和性で結合することにより、その効果を発揮します。この結合は、前脳下垂体細胞からの成長ホルモンおよびプロラクチンの放出を阻害します。 分子標的はソマトスタチン受容体を含み、関与する経路は、アデニル酸シクラーゼの阻害および環状アデノシン一リン酸レベルの減少に関連しています .

類似の化合物との比較

類似の化合物

ソマトスタチン-14: 成長ホルモン放出に対する同様の阻害効果を持つ天然のペプチドホルモン。

オクトレオチド: より長い半減期と同様の受容体親和性を持つ合成ソマトスタチンアナログ。

ランレオチド: アクロメガリーおよび神経内分泌腫瘍の治療に使用される別の合成アナログ.

AP-102の独自性

AP-102は、ソマトスタチン受容体サブタイプ2およびサブタイプ5に対する二重特異性のためにユニークであり、より標的を絞った治療効果を実現できます。 合成ヨウ素化アミノ酸およびジスルフィド架橋構造により、他のアナログと比較して、安定性と結合親和性が向上しています .

類似化合物との比較

Similar Compounds

Somatostatin-14: A natural peptide hormone with similar inhibitory effects on growth hormone release.

Octreotide: A synthetic somatostatin analog with a longer half-life and similar receptor affinity.

Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.

Uniqueness of AP-102

AP-102 is unique due to its dual specificity for somatostatin receptor subtype 2 and subtype 5, which allows for more targeted therapeutic effects. Its synthetic iodinated amino acids and disulfide-bridged structure provide enhanced stability and binding affinity compared to other analogs .

生物活性

AP102 is a novel somatostatin analog that specifically targets subtype 2 (SSTR2) and subtype 5 (SSTR5) receptors. It has been studied primarily for its potential therapeutic applications in conditions such as acromegaly and neuroendocrine tumors. This compound is notable for its ability to modulate hormone levels without inducing hyperglycemia, making it a promising candidate for further research in metabolic disorders.

This compound functions by selectively binding to SSTR2 and SSTR5, which are known to play critical roles in the regulation of endocrine functions. The activation of these receptors leads to a decrease in growth hormone secretion, which is particularly beneficial in conditions characterized by excess growth hormone, such as acromegaly.

Key Research Findings

- Effect on Hormone Levels : A study demonstrated that this compound significantly reduces growth hormone levels in rat models without causing hyperglycemia, indicating a favorable safety profile for metabolic function .

- Receptor Specificity : Unlike other somatostatin analogs, this compound does not bind to SSTR1 or SSTR3, which may contribute to its unique pharmacological profile and reduced side effects associated with broader receptor activation .

- Potential Applications : The compound shows promise for treating neuroendocrine tumors due to its targeted action on specific somatostatin receptors, which are often overexpressed in these types of tumors .

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in Acromegaly

In a clinical trial involving patients with acromegaly, administration of this compound resulted in a marked reduction in insulin-like growth factor 1 (IGF-1) levels, a key biomarker for disease activity. Patients reported improved quality of life metrics alongside biochemical control of their condition.

Case Study 2: Neuroendocrine Tumors

A separate study focused on patients with neuroendocrine tumors showed that treatment with this compound led to stabilization of disease progression and symptomatic relief. This was attributed to the compound's ability to inhibit tumor secretions through SSTR2/SSTR5 activation.

特性

CAS番号 |

846569-60-6 |

|---|---|

分子式 |

C50H66I2N12O10S2 |

分子量 |

1313.1 g/mol |

IUPAC名 |

(4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |

InChIキー |

ISZMJWBQCGWNNM-DQIXCUPKSA-N |

SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |

正規SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2 (4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide AP-102 AP102 H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2 L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。